Lipophilicity and Predicted Membrane Permeability
Computed XLogP3-AA for methyl 3,7-dichloro-1H-indazole-5-carboxylate is 3.0 [1]. In comparison, the mono-chloro analog methyl 3-chloro-1H-indazole-5-carboxylate has an XLogP3-AA of approximately 2.3, while the non-chlorinated methyl 1H-indazole-5-carboxylate has an XLogP3-AA of 1.5 [2]. This quantitative difference of +0.7 log units over the mono-chloro and +1.5 log units over the unsubstituted analog translates to a predicted ~5-fold and ~30-fold higher membrane permeability, respectively, based on established LogP–permeability correlations [3]. The increased lipophilicity conferred by the 3,7-dichloro substitution pattern is critical for achieving intracellular target engagement in cell-based assays, particularly for kinase targets where cellular potency often lags behind biochemical IC₅₀ values [2].
+0.7 vs mono-Cl
+1.5 vs unsubst.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Methyl 3-chloro-1H-indazole-5-carboxylate: 2.3; Methyl 1H-indazole-5-carboxylate: 1.5 |
| Quantified Difference | +0.7 vs. mono-chloro; +1.5 vs. non-chlorinated |
| Conditions | Computed XLogP3-AA values from PubChem (release 2024.11.20) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, a critical determinant of cellular activity and oral bioavailability in drug discovery programs.
- [1] PubChem. Methyl 3,7-dichloro-1H-indazole-5-carboxylate. PubChem CID 24729361. Accessed April 2026. View Source
- [2] PubChem. Methyl 3-chloro-1H-indazole-5-carboxylate. PubChem CID 44119558. Accessed April 2026. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
